5-Oxotetrahydrothiophene-2-carboxylic acid
Overview
Description
5-Oxotetrahydrothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H6O3S. It is characterized by a thiophene ring that is partially saturated and contains both a ketone and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxotetrahydrothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-mercaptopropionic acid with acetic anhydride, followed by cyclization to form the thiophene ring. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Oxotetrahydrothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-hydroxytetrahydrothiophene-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 5-Hydroxytetrahydrothiophene-2-carboxylic acid.
Substitution: Various esters and amides depending on the reactants used.
Scientific Research Applications
5-Oxotetrahydrothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical agents.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 5-Oxotetrahydrothiophene-2-carboxylic acid exerts its effects is primarily through its functional groups. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions are crucial for its reactivity and potential biological activity .
Comparison with Similar Compounds
Tetrahydrothiophene-2-carboxylic acid: Lacks the ketone group, resulting in different reactivity.
5-Hydroxytetrahydrothiophene-2-carboxylic acid: Contains a hydroxyl group instead of a ketone, affecting its chemical properties.
Thiophene-2-carboxylic acid: An unsaturated analog with different electronic properties.
Uniqueness: 5-Oxotetrahydrothiophene-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a partially saturated thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-oxothiolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNMSYPRJCMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)SC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573218 | |
Record name | 5-Oxothiolane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222046-90-4 | |
Record name | 5-Oxothiolane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxothiolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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